molecular formula C18H17FN2O B5134508 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile

2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile

Cat. No. B5134508
M. Wt: 296.3 g/mol
InChI Key: OUPWYEZGLXGOCJ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinase (TK) enzymes. It is currently being studied for its potential therapeutic applications in cancer and autoimmune diseases.

Mechanism of Action

2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is a selective inhibitor of non-receptor TK enzymes, including BTK, BMX, and TXK. These enzymes play a crucial role in the proliferation and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting these enzymes, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile can block the signaling pathways that promote cancer cell growth and proliferation and reduce the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potent inhibitory effects on BTK, BMX, and TXK enzymes in vitro and in vivo. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its selectivity for non-receptor TK enzymes, which reduces the risk of off-target effects and toxicity. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated potent inhibitory effects on cancer cells and the immune response in autoimmune diseases. However, one of the limitations of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the study of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. First, further preclinical studies are needed to determine the optimal dosing and administration schedule for 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in different types of cancer and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in humans. Third, combination therapies with other targeted therapies or immunotherapies may enhance the therapeutic efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. Finally, the development of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile involves several steps. The first step is the preparation of 3-(5-(1-piperidinyl)-2-furyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. The final product is purified using column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated efficacy in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown promise in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-6-4-5-14(11-16)15(13-20)12-17-7-8-18(22-17)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWYEZGLXGOCJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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